4-Nitrophenol-2,3,5,6-d4 (d4-4-NP) is a valuable isotopically labeled probe used in various scientific research applications, particularly in the field of kinetics and mechanisms []. The specific incorporation of four deuterium atoms (d) at positions 2, 3, 5, and 6 of the benzene ring offers several advantages:
Deuterium, a stable isotope of hydrogen, possesses a different mass compared to hydrogen. This difference allows researchers to distinguish the labeled molecule (d4-4-NP) from its unlabeled counterpart (4-nitrophenol) in mass spectrometry experiments, leading to improved signal-to-noise ratio and increased sensitivity [, ]. This is crucial for studying reactions with low concentrations or analyzing complex mixtures.
The presence of deuterium atoms can subtly influence the rates of chemical reactions due to the isotope effect. By comparing the reaction rates of d4-4-NP and 4-nitrophenol, researchers can gain valuable insights into the reaction mechanism and identify the specific steps where the C-H bond breaking or formation occurs []. This information is vital for understanding the fundamental processes governing the reaction and developing more efficient catalysts or reaction pathways.
d4-4-NP finds specific applications in the field of enzyme kinetics, where it serves as a substrate for studying the activity and mechanism of various enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions. By measuring the rate of d4-4-NP conversion by an enzyme and comparing it with the unlabeled substrate, researchers can:
Determine the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide crucial information on the enzyme's affinity for the substrate and its overall catalytic efficiency [].
Investigate the mechanism by which the enzyme catalyzes the reaction. The isotope effect observed with d4-4-NP can shed light on the specific steps where the enzyme interacts with the C-H bond of the substrate, providing valuable insights into the enzyme's catalytic strategy [].
Beyond its use in kinetics and mechanistic studies, d4-4-NP also finds applications in other areas of scientific research, such as:
d4-4-NP can be used as an internal standard for the quantification of 4-nitrophenol, a common environmental pollutant, in environmental samples []. The use of d4-4-NP helps to correct for any losses or matrix effects during sample preparation and analysis, leading to more accurate and reliable measurements.
d4-4-NP can be used to study the adsorption and desorption processes of molecules on various surfaces. By monitoring the interaction of d4-4-NP with different materials, researchers can gain insights into the surface properties and binding behavior of molecules, which is crucial for developing new materials with desired functionalities [].
4-Nitrophenol-2,3,5,6-d4 has the molecular formula C6HD4NO3 and a molecular weight of 143.13 g/mol. The incorporation of four deuterium atoms enhances its utility in mass spectrometry, allowing researchers to distinguish it from its non-deuterated counterpart, 4-nitrophenol. This isotopic labeling leads to improved signal-to-noise ratios and increased sensitivity in analytical applications.
4-NP-d4 itself does not possess a specific mechanism of action. Its primary function lies in compensating for slight variations that might occur during sample preparation or analysis in techniques like chromatography and mass spectrometry. The added deuterium atoms serve as a mass shift, allowing for the distinction between the analyte of interest and the internal standard peak, leading to more accurate quantification [1].
The synthesis of 4-Nitrophenol-2,3,5,6-d4 generally involves two main steps:
In industrial settings, these processes are scaled up while maintaining strict control over reaction conditions to ensure high yield and isotopic purity.
4-Nitrophenol-2,3,5,6-d4 is utilized in several scientific fields:
Several compounds share structural similarities with 4-Nitrophenol-2,3,5,6-d4. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Nitrophenol | C6H5NO3 | Non-deuterated form; widely studied in toxicity |
2-Methyl-4-nitrophenol | C7H7NO3 | Methyl substitution at the ortho position |
3-Methyl-4-nitrophenol | C7H7NO3 | Methyl substitution at the meta position |
2,6-Dimethyl-4-nitrophenol | C8H9NO3 | Two methyl groups; increased lipophilicity |
4-Nitrocatechol | C7H7NO4 | Hydroxyl group at the ortho position |
The key distinction of 4-Nitrophenol-2,3,5,6-d4 lies in its isotopic labeling with deuterium at specific positions on the benzene ring. This feature not only enhances analytical capabilities but also provides unique insights into reaction mechanisms that are not achievable with non-labeled analogs .
Irritant;Health Hazard